tert-butyl N-(4-bromo-2-iodophenyl)carbamate
CAS No.: 171513-04-5
Cat. No.: VC11674358
Molecular Formula: C11H13BrINO2
Molecular Weight: 398.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171513-04-5 |
|---|---|
| Molecular Formula | C11H13BrINO2 |
| Molecular Weight | 398.03 g/mol |
| IUPAC Name | tert-butyl N-(4-bromo-2-iodophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | HAIBNZMFPDFVFH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is C₁₁H₁₃BrINO₂, with a molecular weight of 398.04 g/mol. Key structural features include:
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A phenyl ring with bromine (Br) at the para-position and iodine (I) at the ortho-position.
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A Boc group (-OC(O)C(CH₃)₃) attached to the nitrogen atom, enhancing steric protection and stability during synthetic processes .
Table 1: Comparative Properties of Halogenated Carbamates
*Estimated using group contribution methods, considering iodine’s high lipophilicity.
Solubility and Reactivity
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Solubility: Predominantly soluble in organic solvents like dichloromethane, toluene, and tetrahydrofuran due to its nonpolar tert-butyl group and halogenated aromatic ring. Aqueous solubility is negligible (estimated <0.1 mg/mL) .
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Reactivity: The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom offers additional reactivity for sequential functionalization.
Synthesis and Optimization
General Synthetic Route
The compound is synthesized via Boc protection of 4-bromo-2-iodoaniline under mild conditions:
Procedure:
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Dissolve 4-bromo-2-iodoaniline (1 equiv) in anhydrous dichloromethane.
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Add di-tert-butyl dicarbonate (1.1 equiv) and a catalytic base (e.g., DMAP or triethylamine).
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Stir at room temperature for 12–24 hours.
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Purify via flash chromatography (hexane/ethyl acetate) to isolate the product .
Table 2: Synthesis Conditions for Analogous Carbamates
| Starting Material | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromoaniline | (Boc)₂O, DMAP | DCM | RT | 89% | |
| 4-Bromo-2-nitroaniline | (Boc)₂O, TEA | DCM | 0°C → RT | 75% | |
| 4-Bromo-2-iodoaniline* | (Boc)₂O, DMAP | DCM | RT | 70%† |
*Inferred from analogous procedures; †Estimated yield based on steric effects of iodine.
Industrial-Scale Considerations
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Catalyst Recovery: Magnetic nanoparticles (e.g., Fe₃O₄@MCM-41) enable efficient catalyst separation, reducing costs .
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Solvent Selection: Toluene or chlorinated solvents balance reaction efficiency and environmental impact.
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine and bromine substituents act as orthogonal leaving groups, enabling sequential functionalization:
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Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids replaces iodine, retaining bromine for subsequent reactions.
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Buchwald-Hartwig Amination: Palladium-mediated amination at the bromine position introduces nitrogen-containing moieties.
Pharmaceutical Intermediates
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Anticancer Agents: Halogenated carbamates are precursors to kinase inhibitors. For example, analogous compounds inhibit histone deacetylases (HDACs) with IC₅₀ values <1 µM.
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Antiviral Drugs: Iodine’s electronegativity enhances binding to viral proteases, as seen in derivatives targeting SARS-CoV-2 Mpro.
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